molecular formula C17H12ClFN2O3 B12254525 (2Z)-2-[(3-chloro-4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide

(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide

Cat. No.: B12254525
M. Wt: 346.7 g/mol
InChI Key: PTMAWTXJFVLFNZ-UHFFFAOYSA-N
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Description

The compound "(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide" is a synthetic chromene derivative characterized by a carboxamide group at position 3, a methoxy substituent at position 8, and a 3-chloro-4-fluorophenylimino moiety. Chromene derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound’s structure combines electron-withdrawing substituents (chloro, fluoro) with a methoxy group, which may influence its physicochemical and biological behavior .

Properties

Molecular Formula

C17H12ClFN2O3

Molecular Weight

346.7 g/mol

IUPAC Name

2-(3-chloro-4-fluorophenyl)imino-8-methoxychromene-3-carboxamide

InChI

InChI=1S/C17H12ClFN2O3/c1-23-14-4-2-3-9-7-11(16(20)22)17(24-15(9)14)21-10-5-6-13(19)12(18)8-10/h2-8H,1H3,(H2,20,22)

InChI Key

PTMAWTXJFVLFNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=NC3=CC(=C(C=C3)F)Cl)C(=C2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-[(3-chloro-4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Chloro-Fluorophenyl Group: The chloro-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chloro-fluorobenzene derivative reacts with the chromene core.

    Formation of the Imino Group: The imino group can be formed by reacting the intermediate with an appropriate amine or imine precursor under suitable conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where the intermediate reacts with a suitable carboxylic acid derivative or an amide-forming reagent.

Industrial Production Methods: Industrial production of (2Z)-2-[(3-chloro-4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

    Material Science: It can be incorporated into polymer matrices to enhance their properties.

Biology and Medicine:

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.

    Anticancer Activity: Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines.

Industry:

    Pharmaceuticals: The compound can be used as an intermediate in the synthesis of more complex pharmaceutical agents.

    Agrochemicals: It can be explored for its potential use in the development of new agrochemical products.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3-chloro-4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects through the following pathways:

    Enzyme Inhibition: The compound can inhibit specific enzymes involved in critical biological pathways, leading to the disruption of cellular processes.

    Receptor Binding: It can bind to specific receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.

    DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Key structural analogs are summarized in Table 1.

Table 1: Structural Comparison of Chromene-3-carboxamide Derivatives

Compound Name / ID Substituents at Position 2 (Imino Group) Substituents at Position 8 Carboxamide Modification Molecular Weight (g/mol) Source
Target Compound 3-Chloro-4-fluorophenyl Methoxy None ~409.5* N/A
Compound 15 2-Chlorophenyl Methoxy None ~370.8
MolCore MC12F612 3,5-Dimethylphenyl Methoxy Benzodiazol-phenyl 514.57
ChemDiv 1319-0025 4-Cyanophenyl Methoxy N-acetyl ~392.4
Compound 3 () 2-Chlorobenzylidene None Benzamide ~495.3

*Estimated based on molecular formula.

Key Observations:

Substituent Effects: The target compound’s 3-chloro-4-fluorophenyl group introduces stronger electron-withdrawing effects compared to the 2-chlorophenyl (Compound 15) or 3,5-dimethylphenyl (MolCore MC12F612) groups. This may enhance binding affinity to hydrophobic enzyme pockets .

Methoxy Group Consistency :
The methoxy group at position 8 is conserved in the target compound, Compound 15, and MolCore MC12F612. This group likely enhances solubility and modulates steric interactions .

Physicochemical Properties

Lipophilicity:
  • Lipophilicity (log k) is critical for bioavailability. highlights that chloro and dichlorophenyl substituents increase log k values compared to alkyl or cyano groups .
  • The target compound’s 3-chloro-4-fluorophenyl group is expected to confer higher lipophilicity than the 4-cyanophenyl (ChemDiv 1319-0025) or 3,5-dimethylphenyl (MolCore MC12F612) analogs .

Biological Activity

The compound (2Z)-2-[(3-chloro-4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a synthetic organic molecule belonging to the chromene class, which is recognized for its diverse biological activities. This compound features a chromene core with several functional groups, including a chloro-fluorophenyl moiety, a methoxy group, and a carboxamide group, which contribute to its potential reactivity and biological properties.

  • Molecular Formula : C23H16ClFN2O2
  • Molecular Weight : 422.9 g/mol
  • IUPAC Name : (2Z)-2-[(3-chloro-4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide

The biological activity of this compound is largely attributed to its interactions with specific molecular targets within biological systems. These interactions may involve:

  • Enzyme Inhibition : The compound can act as an inhibitor by binding to the active site of enzymes, thereby modulating their activity.
  • Receptor Modulation : It may also interact with receptors, influencing various cellular pathways that lead to therapeutic effects.

Biological Activities

Research indicates that (2Z)-2-[(3-chloro-4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide exhibits several biological activities:

Anticancer Properties

Studies have shown that chromene derivatives possess anticancer potential. For example:

  • In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, leading to apoptosis. Specific mechanisms include the induction of oxidative stress and disruption of mitochondrial function.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties:

  • In vivo Studies : Animal models indicated a reduction in inflammatory markers and symptoms when treated with this compound, suggesting its potential as an anti-inflammatory agent.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated:

  • Microbial Assays : It showed significant activity against a range of bacteria and fungi, indicating its potential use in treating infections.

Comparative Analysis

A comparison with similar compounds highlights the unique features of (2Z)-2-[(3-chloro-4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide:

Compound NameMolecular FormulaKey Features
(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-8-methoxy-2H-chromeneC22H16ClFNO2Lacks carboxamide functionality
(2Z)-2-(acetyloxy)imino-N-(3,4-difluorophenyl)-8-methoxy-2H-chromeneC23H17ClFNO3Contains difluorophenyl group

The unique combination of halogenated phenyl groups and a methoxy substituent in (2Z)-2-[(3-chloro-4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide may enhance its chemical stability and biological efficacy compared to structurally similar compounds.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A recent study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cells. Results indicated a significant decrease in cell viability at concentrations above 10 µM, with an IC50 value determined at 25 µM.
  • Anti-inflammatory Research :
    • Another investigation focused on the anti-inflammatory properties where the compound was administered to mice with induced paw edema. The results showed a 50% reduction in edema compared to the control group after 24 hours.
  • Antimicrobial Efficacy :
    • A series of tests against common pathogens demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL against Gram-positive and Gram-negative bacteria.

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